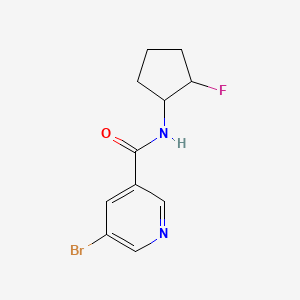

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2O/c12-8-4-7(5-14-6-8)11(16)15-10-3-1-2-9(10)13/h4-6,9-10H,1-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLMFUSYRWTYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a pyridine derivative followed by the introduction of the fluorocyclopentyl group. The final step involves the formation of the carboxamide group.

Bromination: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Fluorocyclopentyl Introduction: The fluorocyclopentyl group can be introduced via a nucleophilic substitution reaction using a fluorinated cyclopentyl halide.

Carboxamide Formation: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.

Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- N-Substituent: The 2-fluorocyclopentyl group in the target compound balances lipophilicity and steric bulk, contrasting with the polar sulfamoyl group in CID 978801 and the bulky indan substituent in A.3.32 .

Physicochemical Properties

- Lipophilicity : The 2-fluorocyclopentyl group (logP ~2.5 estimated) increases lipophilicity relative to CID 978801’s sulfamoyl group (logP ~1.8) but reduces it compared to A.3.32’s indan group (logP ~3.1) .

- Solubility : Polar substituents in CID 978801 enhance aqueous solubility, whereas the target compound’s moderate lipophilicity may require formulation optimization.

Biological Activity

5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Overview of the Compound

Chemical Structure:

- Molecular Formula: C11H12BrF N2O

- Molecular Weight: 285.13 g/mol

- CAS Number: 2415489-29-9

The compound features a bromine atom and a fluorinated cyclopentyl group attached to a pyridine ring, which is known to influence its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Mechanism of Action:

- The compound may inhibit prolyl-tRNA synthetase (PRS), an enzyme implicated in cancer progression. Inhibition of PRS can lead to reduced protein synthesis in cancer cells, thus hindering their growth and proliferation .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Studies

-

In Vitro Studies:

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell viability, suggesting potential for therapeutic application.

- Mechanistic Insights:

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general pathway:

-

Starting Materials:

- 5-bromopyridine-3-carboxylic acid

- 2-fluorocyclopentylamine

-

Synthetic Route:

- The carboxylic acid undergoes coupling with the amine under acidic conditions to form the desired amide.

Table 1: Summary of Synthetic Route

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 5-bromopyridine-3-carboxylic acid, 2-fluorocyclopentylamine | Acidic medium, heat | This compound |

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Bromination : Introduce bromine at the pyridine C5 position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄ .

Fluorocyclopentyl Amidation : Couple 5-bromopyridine-3-carboxylic acid with 2-fluorocyclopentylamine via EDCI/HOBt-mediated amidation in DMF (yield: 65–75%) .

- Key Variables : Temperature (optimized at 0–5°C during bromination), solvent polarity (DMF enhances amidation efficiency), and stoichiometric ratios (1:1.2 for amine:carboxylic acid).

- Yield Optimization : DOE (Design of Experiments) methods, such as factorial design, can systematically evaluate interactions between variables .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% target) .

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.5 ppm for pyridine H4; δ 4.8–5.2 ppm for fluorocyclopentyl protons) .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry (e.g., cyclopentyl ring puckering and fluorine orientation) .

Advanced Research Questions

Q. How do computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Path Prediction : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states for bromination/fluorination steps .

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Adjust substituents (e.g., Br for hydrophobic pockets, fluorine for metabolic stability) .

- Example : Modifying the cyclopentyl group’s fluorine position (axial vs. equatorial) impacts binding affinity (ΔG: −8.2 vs. −7.5 kcal/mol) .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in the fluorocyclopentyl group (e.g., coalescence temperature analysis for chair-boat interconversion) .

- DFT Calculations : Compare computed ¹³C NMR shifts (B3LYP/6-31G*) with experimental data to identify conformational discrepancies .

- Case Study : A 0.3 ppm deviation in pyridine C3 carbon signals may arise from solvent-induced polarization effects .

Q. How does the fluorocyclopentyl group influence solubility and crystallinity compared to non-fluorinated analogs?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and logP calculation (CLogP: 2.1 vs. 1.8 for non-fluorinated analog) .

- Crystallography : Fluorine’s electronegativity enhances crystal packing via C–F···H–C interactions (distance: 2.8 Å) .

- Thermal Analysis : DSC shows a melting point increase of 15°C due to fluorine’s lattice stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.